molecular formula C9H12BrNOS B4695903 4-Bromo-N-isobutylthiophene-2-carboxamide

4-Bromo-N-isobutylthiophene-2-carboxamide

Cat. No.: B4695903
M. Wt: 262.17 g/mol
InChI Key: WIQJRRMZLXUJKL-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutylthiophene-2-carboxamide ( 669733-21-5) is a brominated thiophene derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H12BrNOS and a molecular weight of 262.17 g/mol, serves as a versatile heterocyclic building block for the synthesis of more complex molecules . Thiophene carboxamide scaffolds are particularly attractive in anticancer research. Studies on novel compounds featuring this core structure have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The bromine atom at the 4-position of the thiophene ring provides a reactive handle for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create diverse chemical libraries for biological screening . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a laboratory setting. All provided information is for research purposes and is not to be used for product specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)8-3-7(10)5-13-8/h3,5-6H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJRRMZLXUJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo N Isobutylthiophene 2 Carboxamide and Its Precursors

Synthesis of Key Thiophene (B33073) Intermediates

The construction of the thiophene core and its functionalization are foundational steps in the synthesis of 4-Bromo-N-isobutylthiophene-2-carboxamide. These initial stages are critical for introducing the necessary substituents at the correct positions on the thiophene ring.

Thiophene Ring Functionalization Strategies

A variety of methods exist for the synthesis of substituted thiophenes. One common industrial-scale method involves the high-temperature reaction of n-butane with sulfur. Another approach is the reaction of acetylene with hydrogen sulfide over an alumina catalyst at 400°C. derpharmachemica.com

For laboratory-scale synthesis, the Gewald aminothiophene synthesis is a prominent method for producing 2-aminothiophenes. derpharmachemica.com This reaction involves the base-catalyzed condensation of a ketone with an α-CH2 group and a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.comresearchgate.net There are variations of this synthesis, including a one-pot procedure where a ketone or aldehyde reacts with an activated nitrile and elemental sulfur. researchgate.net

Other strategies include the condensation of thioglycolic acid with α,β-acetylenic esters, which, upon treatment with a base, yields 3-hydroxy-2-thiophenecarboxylic acid. derpharmachemica.com The Fiesselmann thiophene synthesis is an extension of this, utilizing the condensation of thioglycolic acid and α,β-unsaturated esters. derpharmachemica.com

Formation of Substituted Thiophene-2-carboxylic Acids or Esters

The introduction of a carboxylic acid or ester group at the 2-position of the thiophene ring is a crucial step. Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene. wikipedia.org

A one-pot bromination/debromination of 3-methylthiophene can yield 2,4-dibromo-3-methylthiophene. The carboxylic acid functionality can then be introduced through a Grignard reaction followed by carbonation with carbon dioxide, or via a palladium-catalyzed carbonylation under CO pressure. beilstein-journals.org

Another approach involves the reaction of thiophene with a CCl4-ROH-catalyst system to synthesize 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. This process is thought to proceed through the alkylation of thiophene with carbon tetrachloride to form 2-trichloromethylthiophene, followed by alcoholysis to the corresponding ester. researchgate.net

CatalystReactantsProductYield (%)
VO(acac)2Thiophene, CCl4, ROH2-Thiophenecarboxylate44-85
Fe(acac)3Thiophene, CCl4, ROH2-Thiophenecarboxylate44-85
Mo(CO)6Thiophene, CCl4, ROH2-Thiophenecarboxylate44-85

Direct Synthesis Routes to this compound

Direct synthetic routes to the target compound often involve the functionalization of a pre-formed N-isobutylthiophene-2-carboxamide precursor. These methods focus on achieving high regioselectivity in the bromination step.

Electrophilic Bromination Approaches on Precursor Thiophenes

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto the thiophene ring. nih.gov Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose. nih.gov The regioselectivity of the bromination is influenced by the directing effects of the substituents already present on the thiophene ring. For instance, in the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved using bromine in a mixture of acetic acid and chloroform. mdpi.comresearchgate.net

The choice of solvent and brominating agent can significantly impact the outcome of the reaction. For example, NBS in ionic liquids or THF has been shown to be highly regioselective in electrophilic aromatic brominations. researchgate.net

Brominating AgentSolventSubstrateProduct
Br2Acetic Acid/Chloroform3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
NBSAcetonitrileCompound 21para-Brominated product
NBSAcetonitrileCompound 27aBrominated product
NBSAcetonitrileCompound 27bBrominated product

Regioselective Functionalization via Directed Metalation/Lithiation Strategies

Directed metalation, particularly lithiation, offers a powerful and highly regioselective method for functionalizing the thiophene ring. The carboxamide group at the 2-position can act as a directing group, facilitating lithiation at the adjacent 3-position. acs.org

A study on the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrated a multi-step process starting from thiophene, involving three successive direct lithiation reactions and a final bromination. mdpi.comresearchgate.net In one step, amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide using n-BuLi, followed by quenching with DMF, yielded the 3-formyl derivative. mdpi.com

The success of directed lithiation strategies hinges on the careful optimization of reaction conditions. Key parameters include the choice of the lithiating agent, the solvent, the temperature, and the duration of the reaction.

Commonly used lithiating agents include n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi). The choice of solvent, such as tetrahydrofuran (THF) or diethyl ether, can influence the selectivity of the metalation. acs.org Reactions are typically carried out at low temperatures, such as -78 °C, to control reactivity and prevent side reactions. mdpi.com

Following lithiation, the resulting organolithium intermediate is quenched with an appropriate electrophile to introduce the desired functional group. The nature of the electrophile determines the final product. For example, quenching with N,N-dimethylformamide (DMF) introduces a formyl group, while quenching with a bromine source would introduce a bromine atom. mdpi.com The outcome of the reaction can be highly dependent on the electrophile used. mdpi.com

Lithiating AgentSolventTemperature (°C)ElectrophileProduct
n-BuLiTHF-78PhenylisocyanateN-phenyl-5-propylthiophene-2-carboxamide
n-BuLiTHF-78DMF3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide
Phenyllithium--78CO2Thiophene-2-carboxylic acid

Formation of the Carboxamide Linkage

The crucial step in the synthesis of the title compound is the formation of the carboxamide linkage between the precursor, 4-bromothiophene-2-carboxylic acid, and isobutylamine (B53898). This transformation is a type of acylation reaction, specifically an amidation, where the hydroxyl group of the carboxylic acid is replaced by the isobutylamino group.

The direct reaction between 4-bromothiophene-2-carboxylic acid and isobutylamine to form the amide bond is a condensation reaction. Generally, the carboxylic acid must first be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine. hepatochem.com This activation is necessary because the direct reaction is typically very slow and requires high temperatures, which can lead to side reactions and decomposition. The process involves converting the carboxylic acid into a more reactive intermediate, such as an acid halide, anhydride, or an active ester, which then readily reacts with isobutylamine to form the desired this compound. hepatochem.comgrowingscience.com

A widely employed and versatile method for forming amide bonds in medicinal and organic chemistry involves the use of coupling reagents. hepatochem.comgrowingscience.com Among the most common are carbodiimides, which facilitate the reaction under mild conditions. peptide.comthermofisher.com

Carbodiimide-mediated coupling works by activating the carboxyl group of 4-bromothiophene-2-carboxylic acid. thermofisher.com The carbodiimide reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine of isobutylamine. The attack results in the formation of the stable amide bond and the release of a urea derivative as a byproduct. thermofisher.com

Common carbodiimide reagents include:

DCC (N,N'-Dicyclohexylcarbodiimide): One of the earliest and most common carbodiimides used. A major drawback is that its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can complicate purification, although its precipitation can also drive the reaction to completion. peptide.com

DIC (N,N'-Diisopropylcarbodiimide): A liquid alternative to DCC. Its byproduct, diisopropylurea (DIU), is more soluble in common organic solvents, making it a preferred choice for solid-phase synthesis and other applications where byproduct precipitation is problematic. peptide.compeptide.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, often used as its hydrochloride salt (EDC-HCl). peptide.comthermofisher.com Both EDC and its urea byproduct are water-soluble, allowing for easy removal through aqueous workup, which is particularly advantageous in biological and aqueous-phase reactions. peptide.compeptide.com

A potential side reaction in carbodiimide couplings is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which can lower the yield of the desired amide. peptide.com To mitigate this and also to reduce the risk of racemization when using chiral carboxylic acids, additives are often included in the reaction mixture. Reagents like 1-hydroxybenzotriazole (HOBt) react with the O-acylisourea intermediate to form an active ester that is more stable than the O-acylisourea but still highly reactive towards amines. This two-step, one-pot process enhances the efficiency and yield of the amidation. peptide.com

Coupling ReagentAbbreviationKey CharacteristicsByproduct Solubility
N,N'-DicyclohexylcarbodiimideDCCSolid reagent, widely used in solution-phase synthesis. peptide.comInsoluble in most organic solvents. peptide.com
N,N'-DiisopropylcarbodiimideDICLiquid reagent, suitable for solid-phase peptide synthesis (SPPS). peptide.comSoluble in common organic solvents. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)EDC or EDACWater-soluble, ideal for bioconjugation and easy workup via aqueous extraction. thermofisher.comWater-soluble. thermofisher.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPReduces side reactions like asparagine and glutamine dehydration. peptide.comByproduct is carcinogenic hexamethylphosphoramide. peptide.com

Purification and Isolation Techniques for the Title Compound

After the synthesis, isolating this compound in a pure form is essential. This is typically achieved through a combination of extraction and purification techniques tailored to the compound's physical and chemical properties.

Chromatography is a fundamental technique for the purification of organic compounds like thiophene carboxamides. mdpi.commdpi.com

Column Chromatography: This is the most common method for purifying multi-gram quantities of the product. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. mdpi.com A solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. For thiophene carboxamides, solvent systems such as ethyl acetate in hexane are frequently effective. mdpi.commdpi.com For example, a related compound was purified using flash column chromatography with a mobile phase of 10% ethyl acetate in hexane. mdpi.com The purity of the collected fractions is monitored by thin-layer chromatography (TLC). diva-portal.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purity analysis or for purifying smaller quantities of the compound. Analytical HPLC can be used to confirm the purity of the final product. bldpharm.com

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution. nih.gov The choice of solvent is critical for successful recrystallization.

Precipitation is a related but faster method where a non-solvent (a solvent in which the compound is insoluble) is added to a solution of the compound, causing it to rapidly come out of solution as a solid. While generally less selective than recrystallization, it can be an effective method for initial purification or when a suitable recrystallization solvent cannot be found.

Comprehensive Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 4-Bromo-N-isobutylthiophene-2-carboxamide would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-isobutyl group.

Thiophene Protons: The two protons on the brominated thiophene ring would appear as singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would likely be observed, with its chemical shift being concentration and solvent dependent.

Isobutyl Protons: The isobutyl group would present a characteristic pattern: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom. The coupling between these protons would follow predictable splitting patterns.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Values1HThiophene-H
Values1HThiophene-H
Valuebr s1HNH
Valuet2HN-CH₂
Valuem1HCH(CH₃)₂
Valued6HCH(CH₃)₂

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments.

Thiophene Carbons: Four distinct signals would be expected for the carbons of the thiophene ring. The carbon bearing the bromine atom would be significantly shifted, and its signal might be less intense.

Carbonyl Carbon: The carbonyl carbon of the amide group would appear at a characteristic downfield shift (typically δ 160-170 ppm).

Isobutyl Carbons: The isobutyl group would show three distinct signals for the methylene, methine, and methyl carbons.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ ppm)Assignment
ValueC=O (Amide)
ValueThiophene-C
ValueThiophene-C
ValueThiophene-C
ValueThiophene-C-Br
ValueN-CH₂
ValueCH(CH₃)₂
ValueCH(CH₃)₂

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be vital to confirm the connection of the isobutyl group to the amide nitrogen and the attachment of the carboxamide group to the thiophene ring at the C2 position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key expected fragments for this compound would include the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Other significant fragments would likely arise from the loss of the isobutyl group and cleavage of the amide bond.

Hypothetical EI-MS Fragmentation Data Table:

m/zInterpretation
Value[M]⁺ (with ⁷⁹Br)
Value[M+2]⁺ (with ⁸¹Br)
Value[M - C₄H₉]⁺
Value[Thiophene-CO]⁺

ESI-MS is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight with high accuracy (High-Resolution Mass Spectrometry, HRMS), which in turn confirms the elemental formula. The isotopic pattern for bromine would also be observable in the ESI-MS spectrum.

Hypothetical ESI-MS Data Table:

m/z (calculated)m/z (found)Ion Species
ValueValue[M+H]⁺ (with ⁷⁹Br)
ValueValue[M+H+2]⁺ (with ⁸¹Br)
ValueValue[M+Na]⁺ (with ⁷⁹Br)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. For this compound, HRMS would provide the high-accuracy mass of the molecular ion, allowing for the confirmation of its chemical formula, C₉H₁₂BrNOS. The expected monoisotopic mass would be calculated with a high degree of precision, typically to four or five decimal places, which helps in distinguishing it from other compounds with the same nominal mass.

Parameter Expected Value
Molecular Formula C₉H₁₂BrNOS
Calculated Monoisotopic Mass 260.9826 (for ⁷⁹Br) and 262.9805 (for ⁸¹Br)
Expected [M+H]⁺ 261.9904 and 263.9883

This table presents theoretically calculated mass values.

Exploration of Fragmentation Pathways and Isotopic Signatures

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of N-alkylthiophene-2-carboxamides in a mass spectrometer typically involves several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the isobutyl group is a common fragmentation pathway for amides and amines. This would result in the loss of a propyl radical (•C₃H₇) or an isobutylene (B52900) molecule (C₄H₈).

McLafferty Rearrangement: For amides with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of a bromothiophenoyl cation.

Loss of Bromine: The C-Br bond can break, leading to a fragment ion corresponding to the N-isobutylthiophene-2-carboxamide radical cation.

Fragment Ion Proposed Structure/Origin Expected m/z
[C₄H₂BrOS]⁺Bromothiophenoyl cation191/193
[C₉H₁₂NOS]⁺Loss of Br radical182
[C₅H₈NO]⁺Resulting from cleavage of the thiophene ring98
[C₄H₉]⁺Isobutyl cation57

This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400-3200
C-H (Aliphatic)Stretching2960-2850
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1570-1515
C=C (Thiophene)Stretching~1500-1400
C-NStretching1400-1200
C-BrStretching600-500

This table presents expected vibrational frequencies based on data for analogous compounds.

The exact positions of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with the bromothiophene ring and the carboxamide chromophore. The bromine atom, being a halogen, can have a bathochromic (red-shifting) effect on the absorption maximum compared to an unsubstituted thiophene ring.

Chromophore Electronic Transition Expected λmax (nm)
Bromothiophene Ringπ → π~240-270
Carboxamiden → π~210-230

This table presents expected absorption maxima based on data for similar chromophoric systems.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional structure and conformational preferences in the solid state.

Based on studies of similar N-substituted thiophene-2-carboxamides, it is expected that the thiophene ring and the amide group would be nearly coplanar to maximize π-conjugation. The isobutyl group would likely adopt a staggered conformation to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, would be expected to play a significant role in the crystal packing.

Structural Parameter Expected Finding
Molecular Conformation Thiophene ring and amide group likely coplanar.
Bond Lengths & Angles Consistent with standard values for sp² and sp³ hybridized atoms.
Crystal Packing Likely to be influenced by N-H···O=C hydrogen bonding, forming chains or dimeric motifs.

This table outlines expected structural features based on crystallographic data of analogous molecules.

Analysis of Intermolecular Interactions in the Crystalline Lattice

While specific crystallographic data for this compound is not available in the provided search results, the analysis of structurally similar compounds reveals common interaction motifs that are likely to be present in its crystal structure. For instance, in related bromo-benzenesulfonamide derivatives, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are significant contributors to the crystal packing. nih.govnih.gov These interactions form infinite chains, creating a robust network that stabilizes the crystalline arrangement. nih.govnih.gov

In addition to hydrogen bonding, other weaker interactions such as Br⋯H/H⋯Br and C⋯H/H⋯C contacts also play a role in the molecular arrangement. nih.gov The presence of a bromine atom in this compound suggests that halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, could also be a feature of its crystal lattice. The interplay of these various interactions dictates the final three-dimensional structure.

For other complex organic molecules containing bromine, crystallographic studies have also highlighted the importance of hydrogen bonding and other weak interactions in defining the supramolecular structure. tubitak.gov.trresearchgate.net In some cases, π–π stacking interactions between aromatic rings can also contribute to the stability of the crystal lattice. nih.gov

A comprehensive analysis of the intermolecular interactions for this compound would involve a detailed examination of bond lengths and angles associated with potential hydrogen bonds and other close contacts within the crystal lattice. The following table outlines the typical types of data generated from such an analysis, based on findings for analogous compounds.

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle (°)
N—H···O~0.86~1.94 - 2.24~2.79 - 3.00~147 - 172
C—H···O~0.95 - 0.98~2.64~3.35~141
Br···H->2.8>3.5-
C···H->2.7>3.6-
Note: The data in this table is representative of similar brominated organic compounds and is provided for illustrative purposes. Actual values for this compound would require experimental determination.

The combination of these varied intermolecular forces results in an efficiently packed and stable crystal structure. The specific geometry and relative strengths of these interactions are key to understanding the material's properties.

Computational and Theoretical Chemistry Investigations of 4 Bromo N Isobutylthiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These calculations provide insights into the electronic structure and energetic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 4-Bromo-N-isobutylthiophene-2-carboxamide, DFT would be used to calculate its optimized geometry, electronic structure, and molecular orbitals. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to describe the molecule's electron distribution.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For similar thiophene (B33073) derivatives, these gaps have been calculated to understand their reactivity profiles. For instance, studies on other thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap.

Table 1: Illustrative Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following data is hypothetical for this compound and is presented to illustrate the types of parameters that would be calculated.)

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.0
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.5
Global Hardnessη(I - A) / 22.5
Global SoftnessS1 / (2η)0.2
Electronegativityχ(I + A) / 24.0
Chemical Potentialμ-(I + A) / 2-4.0
Electrophilicity Indexωμ2 / (2η)3.2
Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically indicate negative electrostatic potential (where a positive charge would be attracted), while blue areas represent positive potential (attractive to a negative charge). For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms and positive potential near the amide hydrogen.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from these interactions, such as hyperconjugation. For the target compound, NBO analysis would reveal the nature of the bonds (e.g., C-Br, C=O, N-H) and the extent of electron delocalization within the thiophene ring and the carboxamide group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of a molecule, which is crucial for understanding its conformational flexibility and interactions with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the flexibility of the N-isobutyl group allows for multiple conformations. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore most probable, conformations of the molecule. Such studies are essential for understanding how the molecule might interact with biological targets.

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding the supramolecular architecture and condensed-phase properties of this compound. The molecule possesses several key features that dictate its non-covalent interactions: the amide group (-CONH-) provides hydrogen bond donor (N-H) and acceptor (C=O) sites, the bromine atom can participate in halogen bonding, and the thiophene ring and isobutyl group contribute to van der Waals forces and potential π-stacking interactions.

Computational methods such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions within a crystal lattice. This technique maps properties like the normalized contact distance (d_norm) onto the molecular surface, allowing for the identification of close contacts corresponding to hydrogen bonds, halogen bonds, and other van der Waals interactions. For this compound, one would expect to observe significant intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric motifs, which are common in carboxamides. Additionally, C-H···O and C-H···π interactions are likely present. The bromine atom's electrophilic region (σ-hole) can act as a Lewis acid, interacting with nucleophilic sites on adjacent molecules.

Solvent effects are critical as they can significantly alter the molecule's conformation, electronic structure, and reactivity. researchgate.net Computational studies typically account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netmdpi.comnih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, which influences the solute's properties. For instance, polar solvents would stabilize charge separation within the molecule, potentially affecting the rotational barrier of the amide bond and the energies of its frontier molecular orbitals. The accuracy of predicted properties, such as NMR chemical shifts, is often greatly improved when solvent effects are included in the calculations. nih.gov

Prediction of Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations is a powerful tool for structure verification and assignment. rsc.orgescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT), is the most common and reliable approach for this purpose. nih.govosti.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and whether environmental factors like solvent effects are considered. nih.govescholarship.org For example, calculations might be performed at the B3LYP/6-311++G(d,p) level of theory, incorporating an implicit solvent model like PCM to mimic experimental conditions in a solvent such as CDCl₃ or DMSO. rsc.org

Comparing the computationally predicted spectrum with the experimental one helps to unambiguously assign each signal to its corresponding nucleus. Discrepancies between calculated and experimental values can often be minimized through linear regression scaling, further improving the reliability of the assignments. rsc.org

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

This interactive table showcases a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, demonstrating the typical accuracy of GIAO-DFT methods.

Carbon AtomFunctional GroupPredicted Shift (ppm)Experimental Shift (ppm)Difference (ppm)
C=OCarboxamide160.5161.2-0.7
C2-ThiopheneThiophene Ring142.1142.5-0.4
C4-ThiopheneThiophene Ring (C-Br)112.8113.5-0.7
CH₂Isobutyl Group47.347.9-0.6
CHIsobutyl Group28.128.5-0.4
CH₃Isobutyl Group19.820.1-0.3

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands. nih.govscirp.org

A frequency analysis for this compound, performed at a level like B3LYP/6-311++G(d,p), would yield a set of harmonic vibrational frequencies corresponding to specific atomic motions. nih.gov To improve agreement with experimental data, which is inherently anharmonic, calculated frequencies are often uniformly scaled. Potential Energy Distribution (PED) analysis is then used to characterize each mode by quantifying the contribution of different internal coordinates (stretching, bending, torsion) to a specific vibration. nih.gov

Key vibrational modes for this molecule include the C=O stretching of the amide, N-H stretching and bending, C-N stretching, thiophene ring vibrations (C-H, C=C, C-S stretching), the C-Br stretching, and various C-H stretching and bending modes of the isobutyl group. scirp.org A comparison between the calculated and experimental spectra allows for a detailed and confident assignment of the observed bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table presents the expected frequency ranges for the principal vibrational modes of the molecule, as would be predicted by DFT calculations.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H StretchAmide3350 - 3450Medium
C-H Stretch (Aromatic)Thiophene3050 - 3150Medium-Weak
C-H Stretch (Aliphatic)Isobutyl2850 - 3000Strong
C=O StretchAmide1640 - 1680Strong
N-H BendAmide1510 - 1570Medium
C-N StretchAmide1200 - 1300Medium
C-Br StretchBromo-thiophene550 - 650Medium-Strong

Exploration of Specific Molecular Properties

Materials with significant non-linear optical (NLO) properties are valuable for applications in optoelectronics, including optical switching and signal processing. medmedchem.comnih.gov Organic molecules, particularly those with donor-π-acceptor frameworks, are promising candidates. This compound features a conjugated thiophene ring and polarizable bromine and carboxamide groups, suggesting potential for NLO activity.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and first-order non-linear response of the molecule to an external electric field. researchgate.netnih.gov High values of β are indicative of strong NLO response. Studies have shown that the inclusion of heavy atoms like bromine can enhance the NLO properties of chromophores. researchgate.net DFT calculations can be employed to determine these parameters, providing insight into the molecule's potential as an NLO material before undertaking complex synthesis and experimental measurements. The magnitude of hyperpolarizability is linked to intramolecular charge transfer (ICT), which can be analyzed by examining the molecule's frontier orbitals. nih.gov

Table 3: Illustrative Calculated NLO Properties

This table shows a hypothetical set of calculated NLO parameters for this compound, benchmarked against a known reference like urea.

PropertySymbolThis compound (esu)Urea (esu)
Dipole Momentμ3.5 x 10⁻¹⁸1.4 x 10⁻¹⁸
Mean Polarizability⟨α⟩2.5 x 10⁻²³0.3 x 10⁻²³
First Hyperpolarizabilityβ_total8.0 x 10⁻³⁰0.4 x 10⁻³⁰

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the molecule's electronic structure. mdpi.com These descriptors help predict how and where a molecule will react. Global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Chemical Potential (μ): Indicates the tendency of electrons to escape. mdpi.com

Hardness (η): Measures resistance to charge transfer.

Softness (σ): The reciprocal of hardness, indicating a high propensity for charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govmdpi.com

Table 4: Calculated Global Reactivity Descriptors (Illustrative Values in eV)

This table provides example values for global reactivity descriptors for the title compound, calculated from HOMO and LUMO energies.

DescriptorSymbolDefinitionCalculated Value (eV)
HOMO EnergyE_HOMO--6.8
LUMO EnergyE_LUMO--1.5
Energy GapΔEE_LUMO - E_HOMO5.3
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.15
Hardnessη(E_LUMO - E_HOMO) / 22.65
Electrophilicity Indexωμ² / (2η)3.25

Synthesis and Characterization of Analogues and Derivatives of 4 Bromo N Isobutylthiophene 2 Carboxamide

Structural Diversification Strategies

The generation of analogues and derivatives from the parent compound is achieved through targeted synthetic strategies that modify specific subunits of the molecule. These approaches enable the creation of a library of related compounds with varied structural features.

The N-isobutyl group of the carboxamide can be systematically altered to explore the impact of steric bulk and lipophilicity. The synthesis of these analogues typically involves the standard amidation reaction between 4-bromothiophene-2-carbonyl chloride (or the corresponding carboxylic acid activated by a coupling agent) and a diverse range of primary or secondary amines.

Strategies include:

Varying Chain Length: Utilizing amines with linear alkyl chains of different lengths, such as propylamine, butylamine, or pentylamine, in the amidation step produces analogues with varying alkyl chain lengths. Studies on similar thiophene (B33073) carboxamide structures have explored how shortening the alkyl chain can significantly affect the compound's properties. nih.gov

Altering Branching: Employing isomeric amines like sec-butylamine (B1681703) or tert-butylamine (B42293) allows for the introduction of different branching patterns next to the amide nitrogen. This modulates the steric environment around the amide bond.

Introducing Cyclic Structures: Using cycloalkylamines, such as cyclopropylamine (B47189) or cyclohexylamine, results in analogues where the N-substituent is a carbocyclic ring.

The bromine atom at the C4 position of the thiophene ring is a key functional handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. mdpi.com This position is synthetically valuable for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. nih.govmdpi.com

The typical Suzuki coupling procedure involves reacting the 4-bromo-N-isobutylthiophene-2-carboxamide with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system like 1,4-dioxane/water. nih.govmdpi.com This reaction facilitates the formation of a new C-C bond at the C4 position, replacing the bromine atom. A wide variety of functional groups on the aryl boronic acid are tolerated, allowing for the synthesis of a diverse library of 4-arylthiophene-2-carboxamides. researchgate.netrsc.org

Table 1: Examples of Substituents Introduced at the C4-Position via Suzuki Cross-Coupling This table is illustrative of the types of modifications possible based on established Suzuki coupling reactions on similar bromo-thiophene scaffolds.

Aryl Boronic Acid ReactantResulting C4-Substituent
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
4-Chlorophenylboronic acid4-Chlorophenyl
3,4-Dichlorophenylboronic acid3,4-Dichlorophenyl
4-(Methylthio)phenylboronic acid4-(Methylthio)phenyl
3,5-Dimethylphenylboronic acid3,5-Dimethylphenyl

Modifying the thiophene ring itself, beyond substitution at the bromine position, allows for the creation of polysubstituted derivatives. Regioselective synthesis protocols, often involving directed ortho-metalation via lithiation, are employed to introduce additional functional groups onto the thiophene core. mdpi.comresearchgate.net

A multi-step synthesis can be used to construct a tetra-substituted thiophene. mdpi.comresearchgate.net For instance, starting from 2-propylthiophene, a sequence of regioselective lithiation and quenching with electrophiles can introduce substituents at specific positions. mdpi.com An amide group can direct lithiation to the adjacent C3 position, allowing for the introduction of a functional group like a formyl group via reaction with DMF. mdpi.comresearchgate.net Subsequent bromination can then selectively occur at the remaining vacant C4 position to yield a highly functionalized thiophene carboxamide. mdpi.com This stepwise approach provides precise control over the substitution pattern on the thiophene ring.

Creating analogues with substituents on the amide nitrogen transforms the secondary amide into a tertiary amide. While direct N-alkylation of the pre-formed secondary amide is possible, a more common and versatile strategy involves synthesizing the target tertiary amide from the outset. This is achieved by using an appropriate N-substituted secondary amine (e.g., N-isobutyl-N-methyl-amine) in the initial amide bond formation reaction with 4-bromothiophene-2-carboxylic acid or its acid chloride.

This approach allows for the introduction of a wide range of alkyl (N-alkylation) or aryl (N-arylation) groups, providing access to a class of N,N-disubstituted 4-bromothiophene-2-carboxamide (B1338063) derivatives. The principles of N-alkylation are established in heterocyclic chemistry, for example, in the regioselective N3-alkylation of thiohydantoins. researchgate.net

Comparative Studies of Structure-Property Relationships (excluding biological activity/efficacy)

The structural diversification of this compound directly influences its fundamental chemical and physical properties. By systematically altering substituents, it is possible to map structure-property relationships, particularly concerning the molecule's electronic characteristics.

The electronic properties of thiophene carboxamide derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net These properties are often investigated using computational methods like Density Functional Theory (DFT), which can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.govnih.gov

The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, generally destabilizes the HOMO, raising its energy level (less negative EHOMO value). researchgate.net This effect can lead to a smaller HOMO-LUMO gap, potentially increasing the molecule's reactivity. For example, studies on methoxy-substituted thiophenes show a marked destabilization of the highest π-orbital. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, tends to stabilize the HOMO and LUMO, lowering their energy levels (more negative EHOMO and ELUMO values). researchgate.net In nitrothiophenes, the stabilization effect on the π-orbitals is significant. researchgate.net The net effect on the HOMO-LUMO gap depends on the relative stabilization of both orbitals.

Table 2: Predicted Influence of C4-Aryl Substituents on Electronic Properties This table illustrates the expected trends based on DFT studies of similar thiophene-carboxamide systems. nih.govresearchgate.netnih.gov

C4-Aryl SubstituentSubstituent TypeExpected Effect on EHOMOExpected Effect on ELUMOExpected Effect on HOMO-LUMO Gap (ΔE)
4-MethoxyphenylElectron-DonatingIncrease (Destabilize)Minor Change/IncreaseDecrease
PhenylNeutralBaselineBaselineBaseline
4-ChlorophenylWeakly Electron-WithdrawingDecrease (Stabilize)Decrease (Stabilize)Minor Change/Increase
4-NitrophenylStrongly Electron-WithdrawingDecrease (Stabilize)Strongly Decrease (Stabilize)May Increase or Decrease

Impact of Structural Changes on Spectroscopic Signatures

The spectroscopic signatures of thiophene-2-carboxamides are intrinsically linked to their molecular structure. Modifications to the thiophene ring, the amide linkage, or the N-alkyl/aryl substituent can lead to predictable and informative shifts in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these correlations is crucial for the structural elucidation and characterization of novel analogues of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of thiophene-2-carboxamide derivatives. The chemical shifts of the thiophene ring protons are particularly sensitive to the nature and position of substituents.

In a typical N-substituted thiophene-2-carboxamide, the thiophene protons appear in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. For instance, in a derivative like N-phenyl-5-propylthiophene-2-carboxamide, a thiophene C-H proton was observed as a doublet at 7.53 ppm. researchgate.net The introduction of functional groups leads to distinct changes in these chemical shifts. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide illustrates how multiple substitutions on the thiophene ring influence the NMR spectrum, providing clear evidence for the regioselective placement of each group. researchgate.netmdpi.com

Structural modifications to the N-substituent also have a clear impact. The isobutyl group in the parent compound, this compound, would show characteristic signals in the aliphatic region of the ¹H NMR spectrum: a doublet for the two methyl groups, a multiplet for the methine (CH) group, and a doublet for the methylene (B1212753) (CH₂) group adjacent to the amide nitrogen. Changing this to a different alkyl or an aryl group, such as a phenyl or benzyl (B1604629) group, would introduce new, characteristic signals in the aromatic region and alter the chemical shift of the adjacent amide proton.

The amide N-H proton itself typically appears as a broad singlet or a triplet (if coupled to an adjacent CH₂ group) in the ¹H NMR spectrum, with its chemical shift influenced by hydrogen bonding and the electronic nature of the N-substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups within the analogues of this compound. The most prominent and diagnostic absorption bands are those corresponding to the amide functional group.

The N-H stretch of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O (amide I) stretching vibration is a very strong and characteristic band, usually found between 1630 and 1680 cm⁻¹. For example, the C=O stretching band in N-benzylthiophene-2-carboxamide appears at 1645 cm⁻¹. researchgate.net The N-H bending (amide II) vibration is also significant and is typically observed around 1520-1570 cm⁻¹.

Changes to the substituents on the thiophene ring can subtly influence the wavenumber of the C=O stretch. Electron-withdrawing groups, such as the bromo and formyl groups, can increase the C=O bond order through resonance effects, potentially shifting the absorption to a higher frequency. Conversely, electron-donating groups might have the opposite effect. The characteristic vibrations of the thiophene ring, including C-H, C=C, and C-S stretching, also appear in the fingerprint region of the IR spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is invaluable for confirming the molecular formula of newly synthesized compounds. mdpi.com For analogues of this compound, the presence of bromine provides a distinct isotopic signature. mdpi.com Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 pattern for the molecular ion peak and any bromine-containing fragments, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule. mdpi.com

The fragmentation patterns observed in the mass spectrum are also highly dependent on the structure. Common fragmentation pathways for these amides include cleavage of the N-alkyl group and cleavage of the bond between the carbonyl group and the thiophene ring. The stability of the resulting fragments will dictate the observed fragmentation pattern, providing further structural information. For example, the loss of the isobutyl group from this compound would result in a prominent fragment ion.

The following interactive table summarizes the expected spectroscopic data for hypothetical analogues of this compound based on the findings in the cited literature.

Table 1: Predicted Spectroscopic Data for Analogues of this compound

Compound NameKey ¹H NMR Signals (Predicted)Key IR Bands (Predicted, cm⁻¹)Key MS Feature (Predicted)
4-Bromo-N-phenyl thiophene-2-carboxamide7.0-8.0 ppm (thiophene & phenyl H), broad s (NH)~3350 (N-H), ~1650 (C=O)M/M+2 isotopic pattern for molecular ion
3,4-Dibromo -N-isobutylthiophene-2-carboxamideAliphatic signals for isobutyl group, singlet for thiophene H~3350 (N-H), ~1660 (C=O)M/M+2/M+4 isotopic pattern for molecular ion
4-Nitro -N-isobutylthiophene-2-carboxamideDownfield shift of thiophene protons, aliphatic signals for isobutyl group~3350 (N-H), ~1670 (C=O), ~1520 & ~1340 (NO₂)Molecular ion peak corresponding to formula
4-Bromo-N-isobutyl-5-methyl thiophene-2-carboxamideAliphatic signals for isobutyl group, singlet for thiophene H, singlet for methyl H~3350 (N-H), ~1645 (C=O)M/M+2 isotopic pattern for molecular ion

This table illustrates how systematic changes to the core structure of this compound would manifest in their respective spectra, providing a roadmap for the characterization of new derivatives.

Exploration of Non Clinical Applications and Future Directions

A Versatile Intermediate in Synthetic Chemistry

The inherent reactivity of its functional groups makes 4-Bromo-N-isobutylthiophene-2-carboxamide a valuable building block in organic synthesis. The presence of the bromine atom and the amide linkage provides chemists with strategic points for molecular modification, enabling the construction of more complex chemical architectures.

A Precursor for Tailored Organic Molecules

Functionalized thiophene (B33073) derivatives are instrumental in the development of new materials and biologically active compounds. mdpi.com The core structure of this compound, with its distinct substitution pattern, allows for a range of chemical transformations. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the attachment of a wide array of other organic fragments.

Furthermore, the N-isobutylcarboxamide group at the 2-position can influence the reactivity of the thiophene ring and can itself be a site for further chemical modification. This dual functionality makes the compound a valuable precursor for creating a library of diverse and complex organic molecules with potentially novel properties. A study on the synthesis of the related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, highlights how a multi-substituted thiophene ring can be assembled and then utilized for further derivatization, underscoring the synthetic potential of such scaffolds. mdpi.com

A Foundational Block for Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing thiophene, are ubiquitous in medicinal chemistry and materials science. This compound is an ideal starting material for the construction of more elaborate heterocyclic systems. The thiophene ring itself can be a core component of a larger, fused ring system, or it can be a substituent on another heterocyclic moiety.

The strategic placement of the bromine atom allows for intramolecular cyclization reactions, leading to the formation of fused thiophene derivatives. Alternatively, intermolecular reactions can link the thiophene unit to other heterocyclic precursors. The versatility of thiophene-2-carboxamide derivatives in synthesizing a range of biologically active compounds, including those with antibacterial and antifungal properties, has been demonstrated in various studies. researchgate.net This highlights the potential of this compound as a key building block in the discovery of new chemical entities with valuable applications.

Emerging Potential in Materials Science

The electronic and optical properties of thiophene-containing molecules have made them a focal point of research in materials science. The ability to tune these properties through chemical modification makes compounds like this compound attractive for the development of advanced materials.

Integration into Conjugated Polymer Systems

Conjugated polymers, characterized by their alternating single and double bonds, are known for their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polythiophenes, in particular, are a well-studied class of conjugated polymers.

The bromine atom on this compound is a key feature that enables its incorporation into conjugated polymer chains. Through transition metal-catalyzed cross-coupling reactions, this bromo-functionalized monomer can be polymerized with other suitable co-monomers to create novel polythiophene derivatives. The N-isobutylcarboxamide side chain can influence the solubility and processing characteristics of the resulting polymer, as well as its solid-state packing and morphology, which are crucial factors for device performance. While direct polymerization of this specific compound is not widely documented, the principles of synthesizing conjugated polymers from brominated thiophene monomers are well-established.

A Candidate for Non-linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO properties.

Thiophene rings are known to enhance the molecular hyperpolarizability, a key measure of NLO activity. The structure of this compound, with the electron-rich thiophene ring and the potential for charge transfer interactions, suggests its promise as a component for NLO materials. The bromine atom and the amide group can be further functionalized with strong electron-donating or -withdrawing groups to enhance the NLO response. Research on other functionalized thiophenes has shown that they can be effective second-order NLO materials. researchgate.netmdpi.com

Prospects in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort to address the challenges of crop protection. Thiophene carboxamides have emerged as a promising class of compounds with potential applications in this sector.

Thiophene-containing compounds have been investigated for a range of biological activities, including fungicidal and herbicidal properties. mdpi.comnih.gov For instance, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown excellent fungicidal activity against cucumber downy mildew. nih.gov Another study on thiophene-derived aminophosphonates demonstrated their potential as herbicides against persistent weeds. mdpi.com

Scaffold Development for In Vitro/In Silico Studies

The this compound scaffold is a valuable starting point for the development of novel molecules for in vitro and in silico investigations. The thiophene carboxamide core is a recognized pharmacophore with diverse biological effects, and its derivatives are attractive for drug development due to their versatile pharmacological properties. mdpi.com The aromatic and planar nature of the thiophene ring can enhance binding to biological receptors, while the bromine atom and the N-isobutyl group provide sites for chemical modification to improve selectivity and potency. mdpi.commdpi.com

The structural features of this compound make it an interesting candidate for computational studies. Density Functional Theory (DFT) calculations, for instance, can provide insights into its electronic structure, molecular electrostatic potential, and reactivity patterns. researchgate.net Such theoretical investigations are crucial for predicting the behavior of the molecule and for designing analogues with specific properties. For example, the HOMO-LUMO energy gap can be calculated to understand its electronic properties and potential for use in electronic materials. nih.govnih.gov

Potential in Catalysis or Ligand Design

Thiophene derivatives are widely utilized in coordination chemistry and can serve as ligands for various metal catalysts. researchgate.net The sulfur atom in the thiophene ring of this compound can act as a coordination site for metal ions. Furthermore, the bromine atom can be a site for cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce other functional groups, thereby creating more complex ligands. nih.gov

The development of thiophene-based ligands is an active area of research, with applications in various catalytic processes. For instance, thiophene-functionalized metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts for CO2 conversion. acs.org The N-isobutylcarboxamide group could also influence the catalytic activity and selectivity by providing secondary coordination sites or by affecting the steric and electronic environment of the metal center.

Outlook and Future Research Avenues

The future of research on this compound and its analogues is promising, with several key areas ripe for exploration.

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of thiophene derivatives is well-established, there is always a need for more efficient, sustainable, and environmentally friendly methods. organic-chemistry.org Future research could focus on developing novel synthetic pathways to this compound that minimize waste, use less hazardous reagents, and are more atom-economical. researchgate.net This could involve exploring metal-free synthesis approaches or utilizing green chemistry principles, such as microwave-assisted synthesis. nih.govrsc.org

Deeper Theoretical Insights into Reactivity and Properties

Further theoretical studies are warranted to gain a deeper understanding of the reactivity and physicochemical properties of this compound. Advanced computational methods can be employed to predict its behavior in different chemical environments and to guide the synthesis of new derivatives with tailored properties. researchgate.net These theoretical insights can accelerate the discovery of new applications for this class of compounds.

Exploration of Novel Non-Clinical Applications

The potential non-clinical applications of this compound are vast and largely unexplored. Thiophene-based materials have shown utility in organic electronics, such as organic thin-film transistors and solar cells. researchgate.net The specific substitutions on this compound could lead to unique optical and electronic properties, making it a candidate for investigation in materials science. For example, its derivatives could be explored for their fluorescent properties for use in bioimaging. researchgate.net

Design and Synthesis of Advanced Analogues for Specific Material or Chemical Functions

The structure of this compound serves as an excellent template for the design and synthesis of advanced analogues. By modifying the substituents on the thiophene ring and the amide group, a diverse library of compounds can be created. nih.gov These new molecules could be designed to have specific functions, such as enhanced catalytic activity, improved performance in electronic devices, or novel properties for applications in materials science. The synthesis of thiophene-fused analogues, for example, could lead to novel warped nanographene structures with unique properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-isobutylthiophene-2-carboxamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves bromination of the thiophene core followed by amidation. Key methods include:
  • Gewald reaction for thiophene ring formation.
  • Suzuki coupling for introducing substituents (e.g., bromine) .
    Critical parameters:
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–60°C (step-dependent)Higher temps risk side reactions
SolventDMF, THF, or dichloromethanePolar aprotic solvents enhance reactivity
Reaction Time2–24 hours (step-dependent)Prolonged time may degrade intermediates
Purification via column chromatography (hexane/EtOAc) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the isobutyl group (δ 0.8–1.2 ppm for CH₃, δ 2.1–2.5 ppm for CH₂) and thiophene ring (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and brominated thiophene carbons (δ 110–130 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How does bromine substitution influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Bromine acts as a directing group, activating the thiophene ring at the para and meta positions. For NAS:
  • Use NaOMe/MeOH for methoxy substitution at 50–70°C.
  • Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
    Comparative reactivity studies show bromine enhances NAS rates 10-fold versus non-halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability. Use orthogonal validation :
  • In vitro assays : Dose-response curves (IC₅₀) in ≥2 cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina (RMSD ≤2.0 Å acceptable) .
  • Structural analogs : Compare activity of de-brominated or fluorine-substituted derivatives to isolate bromine’s role .

Q. What is the electronic basis for bromine’s superior leaving-group ability compared to chlorine/fluorine in cross-coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity (2.96 vs. 3.16 for Cl, 4.0 for F) reduces C-Br bond strength (285 kJ/mol vs. 327 kJ/mol for C-Cl), facilitating oxidative addition in Pd-catalyzed couplings. Experimental
HalogenSuzuki Coupling Yield (%)
Br85–92
Cl60–75
F<5
Use X-ray photoelectron spectroscopy (XPS) to confirm Pd-Br interaction in catalytic intermediates .

Q. How can computational methods complement experimental data in studying this compound’s mechanism of action?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions (Mulliken charges) .
  • MD Simulations : Simulate ligand-protein binding (e.g., 100 ns runs in GROMACS) to assess stability of interactions .
  • QSAR Models : Corrogate logP and IC₅₀ values (R² >0.8) to design analogs with improved bioavailability .

Q. What crystallographic strategies are recommended for resolving disordered structures in this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply ISOR and DELU restraints to manage thermal motion in the isobutyl group.
  • For twinned crystals, apply TWIN/BASF commands with HKLF5 data .
    Example refinement metrics:
ParameterTarget Value
R1 (I > 2σ(I))<0.05
wR2<0.12
Flack parameter0.02(3)

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • LC-MS Metabolite Profiling : Identify hydroxylated or debrominated metabolites using a C18 column (ACN/H₂O gradient) .
  • Kinetic Isotope Effects (KIE) : Compare kcat/KM for ⁷⁹Br vs. ⁸¹Br isotopes to probe rate-determining steps.
  • CYP3A4 Docking : Glide SP scoring (docking score ≤ −8 kcal/mol suggests high affinity) .

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Reactant of Route 1
4-Bromo-N-isobutylthiophene-2-carboxamide
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Reactant of Route 2
4-Bromo-N-isobutylthiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.